2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one is a chemical compound with significant interest in medicinal chemistry and organic synthesis. Its molecular formula is , and it features a chloro substituent along with an azetidine ring, which is known for its potential biological activities. This compound can be classified as a halogenated ketone, specifically a chloro-substituted derivative of a propanone.
The synthesis of 2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one can be achieved through various methods, including:
The technical details of these methods include controlling reaction conditions such as temperature, solvent choice, and purification techniques like flash chromatography to isolate the desired product efficiently.
The molecular structure of 2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one can be represented using various structural formulas:
CC(=O)N1CC(C1)Cl
InChI=1S/C6H10ClN/O2/c7-5(8)4-9(3)2/h4,9H,2-3H2,1H3
The compound features:
2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one can participate in various chemical reactions:
Technical details regarding these reactions include optimization of reaction conditions (e.g., temperature, solvent, and catalysts) to enhance yield and selectivity.
The mechanism of action for 2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one is primarily linked to its interactions at the molecular level. The compound may act as a substrate or inhibitor in enzymatic pathways due to the presence of functional groups that can engage in hydrogen bonding or coordinate with metal ions in active sites.
Research indicates that compounds containing azetidine rings often exhibit biological activity through modulation of receptor pathways or enzyme inhibition, although specific data on this compound's mechanism remains limited.
Key chemical properties include:
Relevant analyses may involve spectroscopy (e.g., infrared spectroscopy for functional group identification), nuclear magnetic resonance for structural confirmation, and mass spectrometry for molecular weight determination.
2-Chloro-1-(3-hydroxyazetidin-1-yl)propan-1-one has potential applications in several scientific fields:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5